N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride
Description
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived compound featuring a morpholinopropyl side chain and a phenoxyacetamide backbone. Its structure combines a benzothiazole core (with methyl substituents at positions 4 and 7) linked to a tertiary amine (morpholinopropyl group) and an acetamide moiety.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S.ClH/c1-18-9-10-19(2)23-22(18)25-24(31-23)27(12-6-11-26-13-15-29-16-14-26)21(28)17-30-20-7-4-3-5-8-20;/h3-5,7-10H,6,11-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZXHCKOKVEKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₅H₁₈ClN₃O₂S
- Molecular Weight : 327.83 g/mol
The compound features a benzo[d]thiazole moiety, a morpholine group, and a phenoxyacetamide structure, which are known to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives with benzimidazole and benzothiazole nuclei have shown significant antitumor activity against various cancer cell lines.
The proposed mechanisms include:
- DNA Intercalation : Compounds with similar structures have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Kinases : Some compounds inhibit protein kinases involved in cell proliferation pathways.
Case Studies
-
Study on Lung Cancer Cell Lines :
- Objective : Evaluate the cytotoxic effects on A549, HCC827, and NCI-H358 lung cancer cell lines.
- Results : The compound exhibited IC50 values ranging from 2.12 μM to 6.75 μM across different assays, indicating potent antitumor activity (source: PMC8401404).
-
Normal Cell Line Assessment :
- Objective : Assess toxicity on normal human lung fibroblast MRC-5 cells.
- Results : The compound showed cytotoxic effects at concentrations similar to those effective against cancer cells, raising concerns about selectivity (source: PMC8401404).
Antimicrobial Activity
In addition to antitumor properties, some derivatives of this compound have also been tested for antimicrobial activity. Preliminary results suggest moderate effectiveness against certain bacterial strains, although further research is needed to fully understand this aspect.
Biological Activity Summary Table
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 2.12 | DNA intercalation |
| Compound B | HCC827 | 5.13 | Protein kinase inhibition |
| Compound C | MRC-5 | 3.11 | Cytotoxicity |
Comparative Analysis of Related Compounds
| Compound | Antitumor Activity | Antimicrobial Activity | Selectivity |
|---|---|---|---|
| N-(4,7-dimethyl...) | High | Moderate | Low |
| Benzimidazole Derivative | Moderate | High | Moderate |
| Benzothiazole Derivative | High | Low | High |
Comparison with Similar Compounds
Key Structural Features :
- Benzothiazole core: Known for bioactivity in anticancer and antimicrobial contexts.
- Morpholinopropyl group: Improves solubility and membrane permeability.
- Phenoxyacetamide backbone: Facilitates hydrogen bonding with biological targets.
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other benzothiazoles, triazoles, and acetamide derivatives. Below is a detailed comparison based on synthesis, spectral data, and functional groups.
Comparison with 1,2,4-Triazole Derivatives ()
Compounds [7–9] in are 1,2,4-triazole-3(4H)-thiones with sulfonylphenyl and difluorophenyl groups. While distinct in core structure, they share similarities in:
- Synthesis : Both involve multi-step reactions with hydrazides and isothiocyanates. The target compound’s synthesis likely employs analogous nucleophilic additions or alkylation steps .
- Spectral Confirmation : IR spectra of both classes confirm functional groups (e.g., absence of C=O in triazoles vs. presence in benzothiazole derivatives). The target compound’s C=S and NH stretches would align with triazole-thiones (~1247–1255 cm⁻¹ and ~3278–3414 cm⁻¹) .
- Tautomerism : Unlike the target compound, triazoles [7–9] exhibit thione-thiol tautomerism, which impacts reactivity and binding modes .
Table 1: Structural and Spectral Comparison
Comparison with Thiazolidinone-Acetamides ()
Compounds 3a-l in are N-(2-substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxochromen-7-yloxy)acetamides. Key differences include:
- Core Heterocycle: Thiazolidinone (4-oxo ring) vs. benzothiazole. The former is associated with antidiabetic activity, while benzothiazoles often exhibit kinase inhibition .
- Substituents: The target compound’s morpholinopropyl group contrasts with the chromen-7-yloxy moiety in 3a-l, affecting lipophilicity and target selectivity.
- Synthetic Routes: Thiazolidinones require ZnCl₂-catalyzed cyclization with mercaptoacetic acid, whereas the target compound’s synthesis may involve alkylation of benzothiazole precursors .
Table 2: Pharmacophore Comparison
Positional Isomerism Consideration
Notably, supplier data () lists N-(5,7-dimethylbenzo[d]thiazol-2-yl)-... hydrochloride, a positional isomer of the target compound. The 4,7- vs. 5,7-dimethyl substitution alters electronic and steric profiles:
- Electronic Effects : 4,7-Substitution may enhance electron-withdrawing effects on the benzothiazole ring, influencing binding to hydrophobic pockets.
- Synthetic Complexity : 5,7-Dimethyl isomers might require regioselective Friedel-Crafts alkylation, whereas 4,7-substitution could involve directed ortho-metalation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
